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molecular formula C7H13NO4S B095186 2-Acrylamido-2-methyl-1-propanesulfonic acid CAS No. 15214-89-8

2-Acrylamido-2-methyl-1-propanesulfonic acid

Cat. No. B095186
M. Wt: 207.25 g/mol
InChI Key: XHZPRMZZQOIPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE044032E1

Procedure details

A nitrogen purged 50 ml schlenk flask was charged with freshly distilled tris[2-(2-methoxyethoxy)-ethyl]amine (1.69 g, 5.24 mmol) and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) (1.09 g, 5.24 mmol) and stirred at ambient temperature for 8 hr or until completely dissolved. Total dissolution completes formation of the AMPS-ammonium salt monomer as a transparent light amber oil in a 99% yield which was used immediately without further purification.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
[Compound]
Name
AMPS ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COCCOCC[N:8](CCOCCOC)CCOCCOC.[C:23]([NH:27][C:28]([CH3:35])([CH3:34])[CH2:29][S:30]([OH:33])(=[O:32])=[O:31])(=[O:26])[CH:24]=[CH2:25]>>[NH4+:8].[C:23]([NH:27][C:28]([CH3:35])([CH3:34])[CH2:29][S:30]([O-:33])(=[O:31])=[O:32])(=[O:26])[CH:24]=[CH2:25] |f:2.3|

Inputs

Step One
Name
Quantity
1.69 g
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Name
Quantity
1.09 g
Type
reactant
Smiles
C(C=C)(=O)NC(CS(=O)(=O)O)(C)C
Step Two
Name
AMPS ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 8 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A nitrogen purged 50 ml schlenk flask
DISSOLUTION
Type
DISSOLUTION
Details
until completely dissolved
DISSOLUTION
Type
DISSOLUTION
Details
Total dissolution
CUSTOM
Type
CUSTOM
Details
was used immediately without further purification

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
[NH4+].C(C=C)(=O)NC(CS(=O)(=O)[O-])(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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